Molecular weight and formula analysis of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline
Molecular weight and formula analysis of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline
An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline
Executive Summary
The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and chemical synthesis. The identity, purity, and structural integrity of a compound must be unequivocally established before it can advance through development pipelines. This guide provides an in-depth technical overview of the analytical methodologies required to confirm the molecular weight and formula of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline, a fluorinated heterocyclic compound with potential applications as a building block in medicinal chemistry. We will explore the synergistic application of high-resolution mass spectrometry (HRMS) and combustion-based elemental analysis as a self-validating system to provide unambiguous structural confirmation. This document details the theoretical underpinnings, step-by-step experimental protocols, and data interpretation strategies essential for researchers in the field.
Introduction: The Imperative for Precise Characterization
3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline is a molecule of interest due to its composite structure, incorporating a fluorinated aniline moiety and a furan ring. Fluorine substitution is a widely employed strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[1] The furan heterocycle is also a common feature in pharmacologically active compounds.[2][3] As such, derivatives and analogues of this scaffold are of significant interest in the synthesis of novel therapeutic agents.[4]
Before any biological or further chemical investigation, the foundational step is the rigorous confirmation of the molecule's identity. An incorrect structural assignment can lead to the misinterpretation of experimental results, wasted resources, and significant delays in research programs. This guide, therefore, focuses on the two primary pillars of molecular characterization: determining the exact molecular weight and verifying the elemental composition. We will demonstrate how High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement that is used to propose a molecular formula, and how Elemental Analysis (EA) offers orthogonal validation by quantifying the mass percentages of the constituent elements.
Theoretical Foundation of the Target Molecule
A comprehensive analysis begins with a theoretical characterization of the target compound. This establishes the expected values against which all experimental data will be compared.
Molecular Structure and Formula Derivation
The chemical name, 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline, describes a specific arrangement of atoms. The structure consists of a central aniline ring substituted with a fluorine atom at position 3, a methoxy group at position 4, and a furan-2-ylmethyl group attached to the nitrogen atom.
From this structure, we can derive the molecular formula by systematically counting each atom:
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Carbon (C): 6 in the benzene ring + 1 in the methoxy group + 4 in the furan ring + 1 in the methylene bridge = 12
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Hydrogen (H): 3 on the benzene ring + 3 in the methoxy group + 1 on the nitrogen + 2 in the methylene bridge + 3 on the furan ring = 12
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Fluorine (F): 1
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Nitrogen (N): 1
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Oxygen (O): 1 in the methoxy group + 1 in the furan ring = 2
Thus, the molecular formula for 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline is C₁₂H₁₂FNO₂ .
Calculation of Molecular Weight
With the molecular formula established, we can calculate two critical molecular weight values: the average molecular weight and the monoisotopic mass. The monoisotopic mass, calculated using the mass of the most abundant isotope of each element, is particularly crucial for high-resolution mass spectrometry.[5]
| Parameter | Value | Description |
| Molecular Formula | C₁₂H₁₂FNO₂ | Derived from the chemical structure. |
| Average Molecular Weight | 221.23 g/mol | Calculated using the weighted average of natural isotopic abundances. |
| Monoisotopic Mass | 221.08521 Da | Calculated using the exact mass of the most abundant isotope for each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).[5] |
Theoretical Elemental Composition
Based on the molecular formula and atomic weights, the theoretical mass percentage of each element can be calculated. This provides the benchmark for comparison with data from combustion analysis.
| Element | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 65.15% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.47% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 8.59% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.33% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 14.46% |
| Total | 221.231 | 100.00% |
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is the definitive technique for determining the molecular weight of a compound with high precision.[6][7] Its ability to measure mass-to-charge ratios (m/z) to four or more decimal places allows for the confident assignment of a molecular formula, as very few combinations of atoms will match a given exact mass.[5][8]
Principle of the Technique
The core function of a mass spectrometer is to convert neutral molecules into ions, separate these ions based on their m/z ratio, and then detect them.[9] For a molecule like 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline, Electrospray Ionization (ESI) is an ideal "soft" ionization method. It imparts minimal energy to the molecule, reducing fragmentation and maximizing the signal for the intact molecular ion, typically observed as the protonated species [M+H]⁺.[8] When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, this allows for the measurement of the ion's m/z with an accuracy in the low parts-per-million (ppm) range.[10]
Experimental Protocol: ESI-TOF-MS
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Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer immediately prior to analysis using a certified calibration standard solution. This ensures high mass accuracy.
-
-
Infusion and Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode, scanning a mass range that comfortably includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).
-
Ensure the instrument resolution is set to a high value (e.g., >10,000 FWHM).
-
Data Interpretation
The primary goal is to locate the monoisotopic peak for the protonated molecule, [C₁₂H₁₂FNO₂ + H]⁺.
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Expected m/z: The theoretical monoisotopic mass is 221.08521 Da. The expected m/z for the [M+H]⁺ ion is 221.08521 + 1.00728 (mass of H⁺) = 222.09249 .
-
Mass Accuracy Calculation: The experimental m/z is compared to the theoretical value. The difference, or mass error, is typically expressed in parts-per-million (ppm). A mass error of <5 ppm is considered excellent confirmation.
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Isotopic Pattern: The instrument software can also be used to compare the experimentally observed isotopic distribution pattern with the theoretical pattern for C₁₂H₁₂FNO₂. This provides a secondary level of confirmation.[11]
Conclusion
The rigorous characterization of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline, or any novel chemical entity, is a non-negotiable step in the research and development process. By employing a dual-validation strategy of high-resolution mass spectrometry and elemental combustion analysis, scientists can achieve a high degree of certainty regarding a molecule's molecular weight, formula, and purity. HRMS provides a precise mass fingerprint of the intact molecule, while elemental analysis confirms that the fundamental atomic building blocks are present in the correct proportions. This integrated approach ensures data integrity and provides a solid foundation for all subsequent chemical and biological studies.
References
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Elementar. Elemental analysis: operation & applications. [Link]
-
Wikipedia. Elemental analysis. [Link]
-
Meringer, M., et al. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65, 259-290. [Link]
-
MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]
-
Natural Products Reports. (2019, March 15). Unambiguous Identification of Natural Products Using a Mass Spectrometer. [Link]
-
News-Medical. How can mass spectrometry determine molecular weight of organic compounds?. [Link]
-
Azo Life Sciences. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]
-
Save My Exams. 22.2 Mass spectrometry | CIE A-Level Chemistry. [Link]
-
Polymer Science Learning Center. Determination of Molecular Weight. [Link]
-
Chemistry LibreTexts. (2022, December 28). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]
-
MtoZ Biolabs. How to Determine Molecular Weight?. [Link]
-
Chemistry LibreTexts. (2015, July 15). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. [Link]
-
NMPPDB. 3-Fluoro-p-anidine. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. [Link]
-
PharmaCompass. 4-fluoro-2-methoxy-aniline | Drug Information. [Link]
-
Molbank. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]
-
SSRN. phenylimino)methyl] aniline derivatives. [Link]
-
ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]
Sources
- 1. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 7. tutorchase.com [tutorchase.com]
- 8. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 11. news-medical.net [news-medical.net]
